N-Boc-4-methylene-L-proline
Overview
Description
N-Boc-4-methylene-L-proline: is a derivative of the amino acid proline, where the proline ring is modified with a methylene group at the 4-position and protected with a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules due to its stability and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-4-methylene-L-proline typically involves the protection of the amino group of 4-methylene-L-proline with a Boc group. The Boc protection is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow reactors and immobilized reagents to enhance efficiency and yield. The use of modular flow reactors allows for continuous production, which is advantageous for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-methylene-L-proline undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different proline derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions include various proline derivatives, which can be further utilized in peptide synthesis and other organic transformations .
Scientific Research Applications
N-Boc-4-methylene-L-proline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the study of enzyme mechanisms and protein folding.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and potential therapeutic agents.
Mechanism of Action
The mechanism of action of N-Boc-4-methylene-L-proline involves its role as a protected amino acid derivative. The Boc group provides stability and prevents unwanted side reactions during synthesis. The methylene group at the 4-position introduces steric and electronic effects that influence the reactivity and selectivity of the compound in various chemical reactions. The compound interacts with molecular targets through its functional groups, participating in reactions that form peptide bonds and other covalent linkages .
Comparison with Similar Compounds
N-Boc-4-hydroxy-L-proline: Similar in structure but with a hydroxyl group instead of a methylene group.
N-Boc-4-methyl-L-proline: Contains a methyl group at the 4-position instead of a methylene group.
N-Boc-4-aminomethyl-L-proline: Features an aminomethyl group at the 4-position.
Uniqueness: N-Boc-4-methylene-L-proline is unique due to the presence of the methylene group, which imparts distinct steric and electronic properties. This uniqueness makes it particularly useful in the synthesis of specific peptides and organic molecules where such properties are desired .
Properties
IUPAC Name |
(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLGRIBXGPATMA-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617427 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84348-38-9 | |
Record name | 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-BOC-4-METHYLENE-L-PROLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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